Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride . Its molecular formula is $$ \text{C}{13}\text{H}{26}\text{Cl}2\text{N}2\text{O}_2 $$, with a molecular weight of 313.26 g/mol. The dihydrochloride salt form enhances stability and solubility, a common modification for pharmaceutical intermediates.
Structural Analysis
The molecule comprises three distinct regions:
- Cyclohexane Ring : A six-membered carbocyclic structure substituted at the 1- and 4-positions.
- Piperazine Moiety : A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, linked to the cyclohexane via a methylene bridge.
- Ethyl Ester Group : An ester functional group (-COOCH$$2$$CH$$3$$) at the 1-position of the cyclohexane.
The dihydrochloride salt forms via protonation of the piperazine’s nitrogen atoms, resulting in two HCl counterions.
Key Structural Data
Historical Context of Piperazine Derivatives in Organic Chemistry
Early Developments in Piperazine Chemistry
Piperazine, first synthesized in 1884 via ammoniation of 1,2-dichloroethane, gained prominence for its antihelminthic properties in the 1950s. Its structural simplicity and ability to act as a hydrogen-bond donor/acceptor made it a versatile scaffold for drug design.
Evolution of Piperazine Derivatives
- 1950s–1970s : Piperazine derivatives like diethylcarbamazine were developed for parasitic infections.
- 1980s–1990s : Substituted piperazines, such as benzylpiperazine (BZP) , emerged as psychoactive substances, though later restricted due to abuse potential.
- 2000s–Present : Piperazine motifs are integral to FDA-approved drugs (e.g., ciprofloxacin , ziprasidone ) and experimental compounds targeting cancer and neurological disorders.
Table 2: Historical Milestones in Piperazine Derivative Research
Role in Modern Drug Design
Piperazine’s conformational flexibility enables precise modulation of pharmacokinetic properties, such as solubility and bioavailability. In This compound , the cyclohexane ring introduces steric bulk, potentially enhancing target selectivity in receptor-binding applications.
Properties
IUPAC Name |
ethyl 4-piperazin-1-ylcyclohexane-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15;;/h11-12,14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFCUTUVQDSFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Cyclohexane-1-carboxylate derivatives are used as the core scaffold.
- The 4-position substitution is achieved by nucleophilic substitution or amination reactions introducing the piperazine ring.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Bases such as potassium carbonate or triethylamine facilitate the nucleophilic substitution.
- Reaction temperatures range from ambient to reflux conditions depending on the reactivity of substrates.
Representative Synthetic Route
A common approach involves reacting ethyl 4-halocyclohexane-1-carboxylate with piperazine under reflux in anhydrous acetone or DMF, using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution of the halide by the piperazine nitrogen, yielding Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 4-bromocyclohexane-1-carboxylate + Piperazine + K2CO3 in acetone, reflux 8h | Substitution at 4-position with piperazine |
| 2 | Work-up: Extraction, solvent removal | Crude product |
| 3 | Purification by flash chromatography | Pure Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate |
Yields reported in similar piperazine substitution reactions range from 80-90% under optimized conditions.
Conversion to Dihydrochloride Salt
The free base Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate + 2 eq. HCl in ethanol | Formation of dihydrochloride salt |
| 2 | Stirring at room temperature for 1-2 h | Precipitation of dihydrochloride salt |
| 3 | Filtration and drying | Pure Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride |
This salt formation improves the compound's crystalline nature and facilitates handling and formulation.
Analytical Data and Characterization
The compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the substitution pattern and integrity of the cyclohexane and piperazine rings.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
- Melting Point and Crystallinity: The dihydrochloride salt typically exhibits a sharp melting point indicative of crystalline purity.
- Elemental Analysis: Confirms the stoichiometry of the dihydrochloride salt.
Research Findings and Optimization Notes
- The choice of solvent and base significantly affects the substitution yield and purity.
- Use of anhydrous conditions prevents hydrolysis of ester groups.
- The dihydrochloride salt formation is crucial for pharmaceutical applications to enhance solubility and stability.
- Alternative methods, such as direct amination or reductive amination, have been explored but nucleophilic substitution remains the most practical and scalable.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Ethyl 4-bromocyclohexane-1-carboxylate + Piperazine + K2CO3, acetone, reflux 8h | 80-90 | Requires anhydrous conditions |
| Purification | Flash chromatography | - | Essential for removing unreacted piperazine |
| Salt formation | HCl in ethanol, room temperature, 1-2 h | >95 | Produces stable dihydrochloride salt |
| Characterization | NMR, MS, melting point, elemental analysis | - | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Physical Properties
- Molecular Weight : 313.26 g/mol
- Purity : Typically around 97%
- Storage Conditions : Should be stored in a cool, dry place away from light.
Medicinal Chemistry
Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride is primarily studied for its potential as a pharmacological agent. Its structural similarity to known drug compounds suggests it may exhibit significant biological activity.
Case Studies
- Antidepressant Activity : Research indicates that piperazine derivatives can possess antidepressant properties. This compound is being investigated for its efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotic Effects : Some studies have explored the compound's potential role in treating psychotic disorders due to its interaction with dopamine receptors.
Neuropharmacology
The compound's piperazine structure allows it to interact with various neurotransmitter receptors, making it a candidate for research into treatments for neurological disorders such as anxiety and schizophrenia.
Material Science
Beyond pharmacological applications, this compound can be utilized in the development of novel materials, particularly in creating drug delivery systems that enhance the bioavailability of therapeutic agents.
Research Findings
Studies have shown that the incorporation of piperazine-based compounds into polymer matrices can improve the controlled release of drugs, making them effective for sustained therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural features include:
- Cyclohexane backbone : Provides conformational rigidity compared to aromatic systems.
- Ethyl carboxylate ester : Increases lipophilicity relative to carboxylic acid derivatives.
- Piperazine-dihydrochloride : Enhances water solubility and stability.
Table 1: Structural Comparison with Analogs
Key Observations :
- Lipophilicity : The ethyl ester in the target compound increases its lipophilicity compared to carboxylic acid derivatives (e.g., Levocetirizine’s acetic acid group), which may influence membrane permeability .
- Solubility : Dihydrochloride salts in all listed compounds improve aqueous solubility, critical for bioavailability .
- Backbone Diversity: The cyclohexane backbone distinguishes the target compound from aromatic or heterocyclic systems (e.g., dibenzo-thiazepine in Imp.
Pharmacological Implications (Inferred)
While direct activity data are unavailable, structural analogs provide insights:
- Levocetirizine dihydrochloride : A potent antihistamine; the acetic acid group and diphenylmethyl moiety are critical for H1-receptor binding . The target compound’s ester group may reduce polarity, altering receptor affinity.
- Dibenzo-thiazepine derivatives : Used in antipsychotics (e.g., Quetiapine). The thiazepine ring’s planar structure contrasts with the cyclohexane’s flexibility, impacting CNS penetration .
Biological Activity
Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride is a piperazine derivative with notable biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H26Cl2N2O2
- Molecular Weight : 313.26374 g/mol
- CAS Number : 2097968-37-9
- Purity : Typically around 97% .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization of 1,2-diamine derivatives .
- Ugi reaction .
- Ring opening of aziridines with N-nucleophiles .
- Photocatalytic synthesis .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine moiety allows for modulation of receptor activity, potentially influencing pathways related to:
- Antimicrobial effects .
- Antiviral properties .
- Anticancer activity , particularly through inhibition of key signaling pathways like the MAPK pathway .
Anticancer Activity
Research has shown that compounds related to piperazine derivatives exhibit significant anticancer properties. For instance, studies have evaluated the in vitro anticancer activities against several human hepatocarcinoma cell lines (e.g., HepG2). One notable compound demonstrated IC50 values of 0.51 µM against HepG2 cells, indicating potent anticancer effects .
Antimicrobial and Antiviral Properties
This compound has been under investigation for its potential antimicrobial and antiviral activities. The compound's structure suggests it may interact with bacterial and viral proteins, inhibiting their functions and thereby exerting therapeutic effects .
Case Study 1: Anticancer Evaluation
In a study evaluating novel piperazine derivatives, one compound exhibited significant inhibition of MEK1 kinase activity, which is crucial in the MAPK signaling pathway involved in cancer progression. The study highlighted that this compound could elevate intracellular ROS levels, leading to apoptosis in cancer cells .
Case Study 2: Serotonin Reuptake Inhibition
Another research effort focused on the synthesis of piperazine-containing compounds for serotonin reuptake inhibition. The findings indicated that these compounds could effectively modulate serotonin levels, suggesting potential applications in treating depression .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Nucleophilic substitution of a cyclohexane derivative (e.g., ethyl 4-bromocyclohexane-1-carboxylate) with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ improve yield .
- Step 2 : Reduction of intermediates (if nitro groups are present) using NaBH₄ or catalytic hydrogenation .
- Step 3 : Salt formation via treatment with HCl in ethanol or ethyl acetate to precipitate the dihydrochloride .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
| Method | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Purity assessment (≥98% by area) |
| ¹H/¹³C NMR | DMSO-d₆ or CDCl₃, 400–600 MHz | Confirmation of cyclohexane/piperazine moieties |
| Mass Spec | ESI+ mode, m/z calc. for C₁₃H₂₃N₂O₂·2HCl: 334.1 | Molecular ion verification |
- Impurity Profiling : Use LC-MS to detect residual solvents or unreacted intermediates (e.g., free piperazine) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | ~50–100 | pH 7.4, 25°C |
| DMSO | >100 | Room temperature |
| Ethanol | ~20–30 | 37°C |
- Stability : Degrades at pH >8.0 (hydrolysis of ester group). Store at –20°C in anhydrous form; dihydrochloride salt enhances hygroscopicity .
Advanced Research Questions
Q. How can receptor-binding assays be designed to evaluate this compound’s affinity for serotonin (5-HT) or dopamine receptors?
- Experimental Design :
- Radioligand Displacement : Use [³H]-ketanserin (5-HT₂A) or [³H]-spiperone (D₂) in transfected HEK293 cells. Incubate with 0.1–100 µM compound for 60 minutes at 25°C .
- Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Compare to reference antagonists (e.g., clozapine for 5-HT₂A).
- Troubleshooting : If affinity is lower than expected, consider stereochemistry (cis/trans cyclohexane conformation) or salt-form interference .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term pharmacological studies?
- Stress Testing :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH 2.0 (gastric) | Ester hydrolysis to carboxylic acid | Enteric coating for oral delivery |
| 40°C/75% RH (storage) | Deliquescence due to HCl salt | Use desiccants and airtight containers |
- Analytical Validation : Accelerated stability studies (ICH Q1A guidelines) with HPLC tracking degradation products .
Q. What strategies resolve contradictions in reported solubility or bioactivity data across studies?
- Root Causes :
- Salt Form : Free base vs. dihydrochloride (e.g., dihydrochloride increases water solubility but may reduce membrane permeability) .
- Impurities : Residual solvents (e.g., DMF) can artificially inflate solubility measurements .
- Resolution : Re-test compound under standardized conditions (USP/Ph. Eur. guidelines) with LC-MS purity confirmation .
Methodological Best Practices
Q. What safety protocols are recommended for handling this compound in vitro and in vivo?
- PPE : Lab coat, nitrile gloves, and goggles. Use fume hood for weighing .
- First Aid :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
